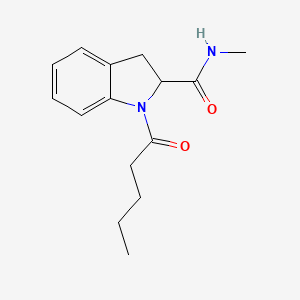

N-methyl-1-pentanoylindoline-2-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-methyl-1-pentanoylindoline-2-carboxamide” is a complex organic compound. It contains an indoline group, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing ring. The “N-methyl” indicates a methyl group attached to the nitrogen atom, “1-pentanoyl” suggests a pentanoyl group (a five-carbon chain ending with a carbonyl group) attached to the first position of the indoline, and “2-carboxamide” indicates a carboxamide group attached to the second position of the indoline .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the indoline ring, followed by functionalization at the appropriate positions. The exact methods would depend on the specific reagents and conditions used .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the indoline ring, along with the various functional groups attached to it. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the carboxamide group might be susceptible to hydrolysis, while the pentanoyl group could potentially undergo reactions typical of ketones .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups like carboxamide could increase its solubility in polar solvents .Scientific Research Applications

Synthesis and Derivative Development

- N-methyl-1-pentanoylindoline-2-carboxamide and its derivatives are involved in the synthesis of various complex compounds. For instance, a study demonstrated the synthesis of 1,2-functionally-substituted 6,7-dimethoxy-4-spirocyclopentanetetrahydroisoquinolines using related compounds (Aghekyan et al., 2009).

Medicinal Chemistry and Drug Development

- Compounds similar to this compound have been explored for their potential in drug development. For instance, derivatives were used in the synthesis of lavendamycin analogues, showcasing their utility in medicinal chemistry (England & Padwa, 2008).

Metabolic Pathway Investigation

- Researchers have used related compounds to investigate unexpected in vivo conjugation pathways in the context of hepatitis C NS5B inhibitors. This highlights the role of such compounds in understanding complex biological processes (Zhuo et al., 2016).

Chemical Sensor Development

- Analogues of this compound have been employed in developing chemical sensors. For example, the study of solvent- and vapor-induced isomerization between luminescent solids showcases their potential in sensory applications (Cariati et al., 2000).

Biofuel Research

- In the realm of sustainable energy, derivatives of this compound have been studied for their application in biofuel production, specifically in the synthesis of pentanol isomers in engineered microorganisms (Cann & Liao, 2009).

Biomedical Imaging

- Related compounds have been explored for their use in biomedical imaging, particularly in the labeling and evaluation of radioligands for visualization of peripheral benzodiazepine receptors (Matarrese et al., 2001).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Indole derivatives, which “N-methyl-1-pentanoylindoline-2-carboxamide” structurally resembles, have been found to bind with high affinity to multiple receptors . .

Mode of Action

Indole derivatives have been shown to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

Indole derivatives, however, have been shown to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .

properties

IUPAC Name |

N-methyl-1-pentanoyl-2,3-dihydroindole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-3-4-9-14(18)17-12-8-6-5-7-11(12)10-13(17)15(19)16-2/h5-8,13H,3-4,9-10H2,1-2H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFRUQMBUBAQSN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)N1C(CC2=CC=CC=C21)C(=O)NC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-fluorophenyl)methyl]-4H-1,2,4-triazol-3-amine](/img/structure/B2686451.png)

![N-(4-methoxybenzyl)-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazine-1-carboxamide](/img/structure/B2686456.png)

![N-(1-cyanocyclopentyl)-2-({5,7-dimethyl-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}sulfanyl)acetamide](/img/structure/B2686457.png)

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2686458.png)

![(2E)-2-[3,5-dibromo-4-(prop-2-en-1-yloxy)benzylidene]hydrazinecarboximidamide](/img/structure/B2686460.png)

![({2-Hydroxy-2-[4-(thiophen-3-yl)phenyl]ethyl}carbamoyl)methyl acetate](/img/structure/B2686464.png)